![molecular formula C9H5ClN4 B14241967 4-chloro-3H-triazolo[4,5-g]quinoline CAS No. 261764-98-1](/img/structure/B14241967.png)
4-chloro-3H-triazolo[4,5-g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3H-triazolo[4,5-g]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by a tricyclic structure that includes a triazole ring fused to a quinoline moiety. The presence of a chlorine atom at the 4-position of the triazole ring adds to its unique chemical properties. Triazoloquinolines have garnered significant interest due to their potential pharmacological activities, including anticancer, antimicrobial, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3H-triazolo[4,5-g]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroquinoline-3-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the triazoloquinoline . The reaction is usually carried out in ethanol under reflux conditions. Another method involves the reduction of 4-chloro-1H-triazolo[4,5-g]quinoline-1-oxide using hydrazine hydrate in the presence of palladised charcoal .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3H-triazolo[4,5-g]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding N-oxide derivative.
Reduction: Reduction of the N-oxide derivative can yield the parent triazoloquinoline.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as thiols, to form thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrazine hydrate is commonly used for the reduction of N-oxide derivatives.
Substitution: Thiourea and other nucleophiles can be used for substitution reactions under reflux conditions in ethanol.
Major Products Formed
Oxidation: 4-chloro-1H-triazolo[4,5-g]quinoline-1-oxide.
Reduction: this compound.
Substitution: 4-thioether derivatives of triazoloquinoline.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-chloro-3H-triazolo[4,5-g]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication and transcription processes, leading to the inhibition of cell proliferation . The exact molecular pathways involved can vary depending on the specific biological context and target.
Comparaison Avec Des Composés Similaires
4-chloro-3H-triazolo[4,5-g]quinoline can be compared with other triazoloquinoline derivatives, such as:
4-chloro-1H-triazolo[4,5-f]quinoline: Similar structure but different ring fusion pattern, leading to distinct chemical and biological properties.
4-chloro-1H-triazolo[4,5-h]quinoline: Another isomer with unique pharmacological activities.
1-methyl-4-chloro-1H-triazolo[4,3-a]quinoxaline: A related compound with potential as an A2B receptor antagonist.
The uniqueness of this compound lies in its specific ring fusion pattern and the presence of the chlorine atom, which contribute to its distinct chemical reactivity and biological activities.
Propriétés
Numéro CAS |
261764-98-1 |
|---|---|
Formule moléculaire |
C9H5ClN4 |
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
4-chloro-2H-triazolo[4,5-g]quinoline |
InChI |
InChI=1S/C9H5ClN4/c10-7-8-5(2-1-3-11-8)4-6-9(7)13-14-12-6/h1-4H,(H,12,13,14) |
Clé InChI |
LUZPZOHDHGKEEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=NNN=C3C(=C2N=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


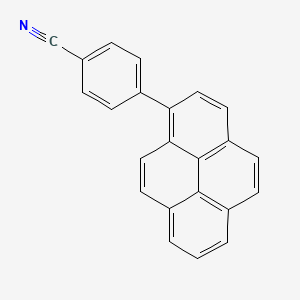

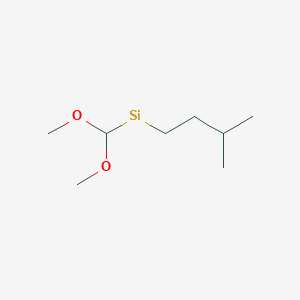
![2,4,6-Tris[2-(dimethylamino)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241911.png)
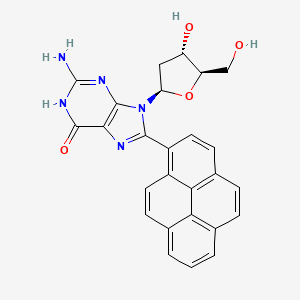
![tert-Butyl(dimethyl)[3-(3-phenyloxiran-2-yl)propoxy]silane](/img/structure/B14241926.png)
![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
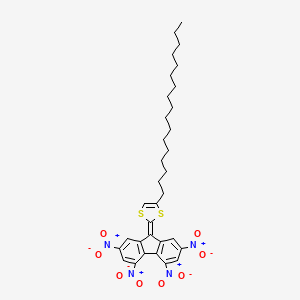
![1H,5H-1,4-Methanofuro[3,4-e][1,3]diazepine](/img/structure/B14241939.png)

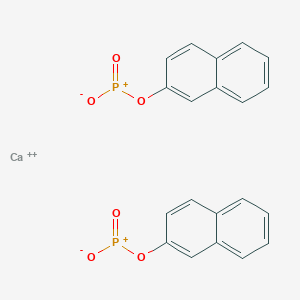
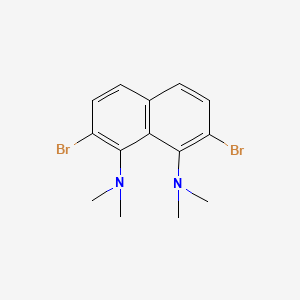
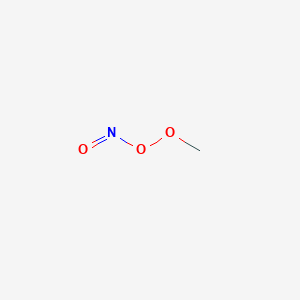
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
